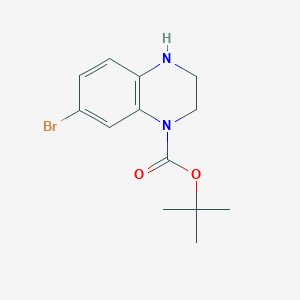

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

CAS No.:

Cat. No.: VC13495166

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrN2O2 |

|---|---|

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | tert-butyl 7-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate |

| Standard InChI | InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |

| Standard InChI Key | IAFNDCQGIBCFLA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br |

Introduction

Chemical Structure and Physical Properties

The molecular structure of tert-butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate features a quinoxaline core with partial saturation at the 3,4-positions, a bromine substituent at the 7-position, and a tert-butyl carboxylate group at the 1-position. The molecular formula is , with a molecular weight of 313.19 g/mol . Key physicochemical properties include:

| Property | Value |

|---|---|

| Density | |

| Boiling Point | 394.8 \pm 42.0 \, ^\circ\text{C} |

| Flash Point | 192.5 \pm 27.9 \, ^\circ\text{C} |

| LogP (Partition Coefficient) | 3.80 |

| Vapor Pressure | at |

| Refractive Index | 1.559 |

The compound’s moderate hydrophobicity (LogP = 3.80) suggests reasonable lipid membrane permeability, making it suitable for applications in drug discovery. Storage recommendations specify protection from light at 2–8°C to prevent degradation .

Applications in Organic Synthesis

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is primarily utilized as an intermediate in the synthesis of pharmacologically active quinoxaline derivatives. For example:

-

Anticancer Agents: Brominated quinoxalines are precursors for kinase inhibitors targeting cancer pathways.

-

Antimicrobial Compounds: The bromine substituent facilitates the introduction of heterocyclic groups with enhanced microbial target affinity.

-

Material Science: Functionalized quinoxalines contribute to the development of organic semiconductors and light-emitting diodes (OLEDs) .

Comparison with Related Quinoxaline Derivatives

The structural uniqueness of tert-butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate lies in its combination of bromine and tert-butyl ester groups. Comparative analysis with analogs highlights distinct properties:

| Compound | Key Differences | Implications |

|---|---|---|

| 7-Bromo-3,4-dihydroquinoxaline | Lacks tert-butyl ester | Lower stability and solubility |

| tert-Butyl 3-oxo-3,4-dihydroquinoxaline | Contains ketone group at position 3 | Altered reactivity and biological activity |

The tert-butyl ester in this compound enhances synthetic utility compared to non-esterified analogs, enabling precise functionalization at later stages of synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume